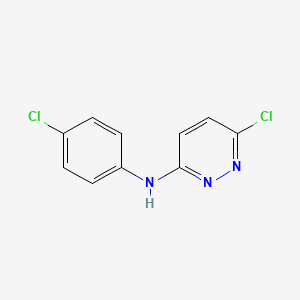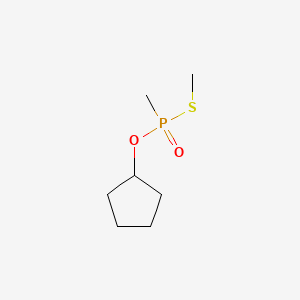
(+)-Cyclopentyl S-methyl methylphosphonothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Cyclopentyl S-methyl methylphosphonothioate is a chemical compound that belongs to the class of organophosphorus compounds These compounds are characterized by the presence of phosphorus atoms bonded to carbon and other elements such as oxygen, sulfur, or nitrogen
Vorbereitungsmethoden
The synthesis of (+)-Cyclopentyl S-methyl methylphosphonothioate typically involves the reaction of cyclopentyl alcohol with methylphosphonothioic dichloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with methanol to yield the final product. The reaction conditions usually require an inert atmosphere and controlled temperature to ensure high yield and purity of the product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
(+)-Cyclopentyl S-methyl methylphosphonothioate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as thiols and amines.
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and the oxidizing agent used.
Reduction: Reduction of this compound can lead to the formation of phosphine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of various phosphonothioate derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce phosphine derivatives.
Wissenschaftliche Forschungsanwendungen
(+)-Cyclopentyl S-methyl methylphosphonothioate has several scientific research applications across different fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential use as a therapeutic agent, particularly in the treatment of diseases involving dysregulated enzyme activity.
Industry: this compound is used in the development of pesticides and other agrochemicals due to its ability to inhibit certain enzymes in pests.
Wirkmechanismus
The mechanism of action of (+)-Cyclopentyl S-methyl methylphosphonothioate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit the activity of enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved.
Vergleich Mit ähnlichen Verbindungen
(+)-Cyclopentyl S-methyl methylphosphonothioate can be compared with other organophosphorus compounds, such as O,S-dimethyl methylphosphonothioate and O-ethyl S-2-(diisopropylamino)ethyl methylphosphonothioate (VX). While these compounds share some structural similarities, they differ in their chemical properties and biological activities.
O,S-dimethyl methylphosphonothioate: This compound is known for its use in chemical warfare and has different reactivity and toxicity profiles compared to this compound.
O-ethyl S-2-(diisopropylamino)ethyl methylphosphonothioate (VX):
Eigenschaften
CAS-Nummer |
65167-59-1 |
|---|---|
Molekularformel |
C7H15O2PS |
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
[methyl(methylsulfanyl)phosphoryl]oxycyclopentane |
InChI |
InChI=1S/C7H15O2PS/c1-10(8,11-2)9-7-5-3-4-6-7/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
UHWFSEMGAIUKIM-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(OC1CCCC1)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3-{[(2E)-5-ethyl-1,3,4-thiadiazol-2(3H)-ylidene]amino}-3-oxopropanoyl)amino]benzoic acid](/img/structure/B14167482.png)
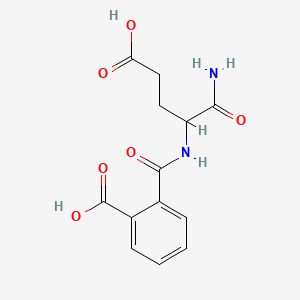

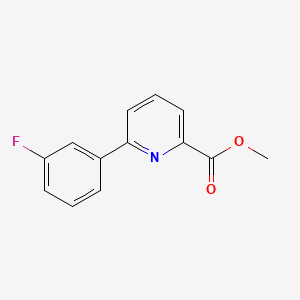
![2-(4-Chlorophenyl)-2-[(2-iodophenoxy)methyl]-1,3-dioxolane](/img/structure/B14167519.png)

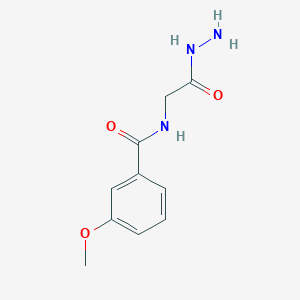

![(1s,3As,3br,5as,11as,11bs,13as)-8-amino-1,11a,13a-trimethyl-2,3,3a,3b,4,5,5a,6,11,11a,11b,12,13,13a-tetradecahydro-1h-cyclopenta[5,6]naphtho[1,2-g]quinazolin-1-ol](/img/structure/B14167537.png)
![[4-(3-chlorophenyl)piperazin-1-yl]-(5-fluoro-1H-indol-2-yl)methanone](/img/structure/B14167540.png)


![N-(1-ethyl-6-methylpyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B14167553.png)
